molecular formula C10H17ClO3S B13222379 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride

1-Oxaspiro[5.5]undecane-4-sulfonyl chloride

Cat. No.: B13222379
M. Wt: 252.76 g/mol
InChI Key: CLRHZYMUNNYSOG-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane-4-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₇ClO₃S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is primarily used in research settings and has various applications in synthetic chemistry.

Preparation Methods

The synthesis of 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of a spirocyclic precursor with sulfonyl chloride reagents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods are less documented but likely involve similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Oxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxaspiro[5.5]undecane-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-Oxaspiro[5.5]undecane-4-sulfonyl chloride is unique due to its spirocyclic structure and the presence of a sulfonyl chloride group. Similar compounds include:

The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with varying properties.

Properties

Molecular Formula

C10H17ClO3S

Molecular Weight

252.76 g/mol

IUPAC Name

1-oxaspiro[5.5]undecane-4-sulfonyl chloride

InChI

InChI=1S/C10H17ClO3S/c11-15(12,13)9-4-7-14-10(8-9)5-2-1-3-6-10/h9H,1-8H2

InChI Key

CLRHZYMUNNYSOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCO2)S(=O)(=O)Cl

Origin of Product

United States

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